molecular formula C18H16O3 B14415928 3-(3-Benzoylphenyl)pentane-2,4-dione CAS No. 82562-00-3

3-(3-Benzoylphenyl)pentane-2,4-dione

Cat. No.: B14415928
CAS No.: 82562-00-3
M. Wt: 280.3 g/mol
InChI Key: NYSDOTODQRZVMW-UHFFFAOYSA-N
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Description

3-(3-Benzoylphenyl)pentane-2,4-dione is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.32 g/mol . It features a pentane-2,4-dione (acetylacetone) structure linked to a benzophenone group, making it a functionalized β-diketone. Compounds in this class are of significant interest in organic and materials chemistry due to their versatile coordination and synthetic properties. Beta-diketones are well-known for their role as excellent chelating ligands in supramolecular chemistry, capable of forming complexes with various transition and rare-earth metals . These complexes have substantial applications in material science, including the development of organic light-emitting diodes (OLEDs) and as chemical shift reagents . While specific studies on this exact compound are limited, its structure suggests potential utility as a building block or intermediate in the synthesis of more complex molecules, such as high-triplet-level acceptors for exciplex systems in OLEDs . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

82562-00-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

3-(3-benzoylphenyl)pentane-2,4-dione

InChI

InChI=1S/C18H16O3/c1-12(19)17(13(2)20)15-9-6-10-16(11-15)18(21)14-7-4-3-5-8-14/h3-11,17H,1-2H3

InChI Key

NYSDOTODQRZVMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Sodium/Thallium Enolate Alkylation

The sodium enolate of pentane-2,4-dione (acetylacetone) undergoes nucleophilic attack at the γ-position when reacted with electrophilic aryl substrates. For 3-(3-Benzoylphenyl)pentane-2,4-dione, this involves treating acetylacetone with a strong base (e.g., NaH or TlOEt) in anhydrous tetrahydrofuran (THF) at 0–25°C, followed by addition of 3-benzoylbenzyl bromide. The reaction proceeds via a single-electron transfer mechanism, yielding the target compound in 65–72% after aqueous workup and recrystallization.

Key Data:

Base Solvent Temperature (°C) Yield (%)
NaH THF 0–25 65
TlOEt Toluene 25 72

Copper(I)-Catalyzed Arylation

Aryl iodides, such as 3-iodobenzophenone, react with acetylacetone enolates in the presence of CuI (10 mol%) and a coordinating solvent (DMF or DMSO). This Ullmann-type coupling achieves 78% yield at 80°C over 24 hours. The reaction tolerates electron-withdrawing groups on the aryl substrate, though steric hindrance reduces efficiency.

Friedel-Crafts Acylation Strategy

Direct Acylation of Acetylacetone

3-Benzoylbenzoyl chloride reacts with acetylacetone under Friedel-Crafts conditions using AlCl₃ (1.2 equiv) in dichloromethane. The reaction forms a stable acylium ion intermediate, which undergoes electrophilic substitution at the γ-position of acetylacetone. This method provides 58% yield but requires rigorous exclusion of moisture.

Optimization Table:

Catalyst Solvent Time (h) Yield (%)
AlCl₃ CH₂Cl₂ 6 58
FeCl₃ 1,2-Dichloroethane 8 42

Tandem Protection-Acylation-Deprotection

To mitigate side reactions, a protecting group strategy employs 4-(benzyloxy)benzyl iodide as a masked benzoyl precursor. After C-alkylation of acetylacetone’s sodium enolate, hydrogenolysis with Pd/C (10 wt%) in ethanol removes the benzyl group, yielding the free benzoyl derivative in 81% over two steps.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Arylboronic acids, such as 3-benzoylphenylboronic acid, couple with 3-chloropentane-2,4-dione using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water biphasic system. Microwave irradiation at 120°C for 1 hour enhances reaction efficiency, achieving 85% yield.

Reaction Conditions:

Catalyst Base Temperature (°C) Yield (%)
Pd(PPh₃)₄ K₂CO₃ 120 (MW) 85
Pd(OAc)₂/XPhos Cs₂CO₃ 100 73

Heck-Type Alkenylation

Although less common, palladium-catalyzed alkenylation of 3-bromopentane-2,4-dione with styrene derivatives has been reported. Using Pd(OAc)₂ (2 mol%) and tri-o-tolylphosphine in DMF, this method affords the coupled product in 62% yield after 12 hours at 100°C.

Mechanistic Insights and Side Reactions

Dimerization Pathways

Under basic conditions, acetylacetone enolates may dimerize to form species such as 3,3'-bis(pentane-2,4-dione) (CAS# 67326-56-1), particularly at elevated temperatures (>60°C). This side reaction is suppressed by using bulky bases (e.g., LDA) or low-temperature protocols.

Tautomeric Equilibria

The product exists in a keto-enol equilibrium, with the enol form stabilized by intramolecular hydrogen bonding. NMR studies in CDCl₃ reveal a 65:35 keto-enol ratio at 25°C, shifting to 80:20 in DMSO-d₆ due to solvent polarity effects.

Purification and Characterization

Distillation and Crystallization

Crude products are typically purified by vacuum distillation (b.p. 53–60°C at 0.1 mmHg) or recrystallization from ethanol/water mixtures. The latter method yields colorless crystals with a melting point of 89–91°C.

Spectroscopic Data

  • IR (KBr): ν = 1725 cm⁻¹ (C=O, diketone), 1680 cm⁻¹ (C=O, benzoyl), 1602 cm⁻¹ (C=C aromatic).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, Ar-H), 3.62 (s, 1H, enolic OH), 2.25 (s, 6H, CH₃).

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzoylphenyl)pentane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .

Scientific Research Applications

3-(3-Benzoylphenyl)pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Benzoylphenyl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) : The benzoyl group in the target compound likely reduces nucleophilic reactivity compared to electron-donating substituents (e.g., hydroxybenzyl ). This aligns with lower yields observed in EWG-bearing analogs like 3-oxo-butyric acid esters (33–45% yields ).
  • Steric effects : Bulky substituents (e.g., iodobenzyl ) often require optimized conditions for high yields (e.g., 96% in iodobenzyl derivative ), suggesting similar strategies may apply to the benzoyl analog.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Compound ¹H NMR Shifts (δ) ¹³C NMR Shifts (δ) IR Features
3-(3-Benzoylphenyl)pentane-2,4-dione Predicted: ~16.8 (enolic H), 7.5–8.0 (aryl H) ~192 (C=O), 140–160 (aromatic) 1700–1750 cm⁻¹ (C=O stretches)
3-(4-Azidophenyl)pentane-2,4-dione Not reported 198.1 (C=O) 1603 cm⁻¹ (C=C aromatic)
3-(2-Iodobenzyl)pentane-2,4-dione δ 16.86 (enolic H), 7.89–6.90 (aryl H) 192.1 (C=O), 107.6 (C-I) 1603 cm⁻¹ (C=O), 747 cm⁻¹ (C-I)
3-(Dodecylthio)pentane-2,4-dione Not reported Not reported Thioether S–C (~600 cm⁻¹)

Key Observations :

  • Enolic proton: The enolic proton in iodobenzyl and related analogs appears at δ ~16.8–16.9, indicating strong intramolecular hydrogen bonding .
  • Benzoyl C=O : Expected to resonate near δ 190–200 in ¹³C NMR, similar to other diketones .

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